B1574655 MK-1454

MK-1454

Cat. No.: B1574655
Attention: For research use only. Not for human or veterinary use.
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Description

MK-1454 is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the stimulator of interferon genes (STING) protein, investigated for its immunoactivating and antineoplastic potential . Upon intratumoral administration, this compound binds to STING and activates the STING pathway . This activation promotes the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn activates the transcription factors interferon regulatory factor 3 (IRF3) and NF-κB within immune cells present in the tumor microenvironment . The downstream signaling cascade leads to a robust production of pro-inflammatory cytokines, notably type I interferons (IFNs) such as IFN-β . This cytokine release is a critical step in initiating an innate and adaptive immune response against tumors. The expression of IFN-β enhances the ability of dendritic cells to cross-present tumor-associated antigens to cytotoxic T lymphocytes (CTLs), priming them to recognize and lyse tumor cells . This mechanism positions STING agonists like this compound as a promising strategy to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are more susceptible to immune attack . This compound has been evaluated in clinical trials for the treatment of conditions such as solid tumors, lymphomas, and squamous cell carcinoma of the head and neck, often in combination with immune checkpoint inhibitors like pembrolizumab . As a research tool, this compound is valuable for studying the role of the STING pathway in anti-tumor immunity, investigating combination immunotherapy strategies, and exploring mechanisms to overcome resistance to current immunotherapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-1454;  MK 1454;  MK1454; 

Origin of Product

United States

Chemical Reactions Analysis

Role of Quinuclidine Moiety

The quinuclidine moiety's protonation influences the reaction rate. The oxymethine proton at the C-9 position of a related compound shifts rapidly in the 1H NMR spectrum upon the addition of PSCl3, which initiates the reaction. This shift results from the protonation of the quinuclidine moiety by HCl generated during the reaction. Alkylation of the quinuclidine enhances the reaction via improved recruitment of the catalytic base, chloride .

STING Activation and Biological Activity

This compound is a potent agonist of the STING signaling pathway. Upon activation, STING triggers the production of inflammatory proteins that stimulate the immune system . Studies administering this compound intratumorally in mice have shown robust tumor cytokine upregulation and effective antitumor activity . The antitumor activity is further enhanced when combined with anti-PD-1 antibodies like pembrolizumab, particularly in tumors resistant to single-agent anti-PD-1 therapy .

Clinical Trials and Implications

This compound has been evaluated in Phase 1 clinical trials as both a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors or lymphomas . Early data from these trials have shown partial responses in some patients, particularly in the combination arm . These findings support further development of STING agonists like this compound in cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

Compound Developer Key Structural Features STING Binding Affinity (Kd) Clinical Stage
MK-1454 Merck & Co. Rp/Rp-dithio-cGAMP; 2′-fluoro-AMP, 3′-fluoro-GMP ~1–10 nM (wild-type/R71H variant) Phase II (HNSCC)
ADU-S100 Aduro Biotech Unmodified cGAMP with phosphorothioate linkages Not disclosed Discontinued (weak efficacy)
BMS-986301 Bristol-Myers Squibb Non-canonical CDN with phosphorothioate and base modifications Not disclosed Phase I
SB 11285 Spring Bank Pharma c-di-AMP analog with phosphorothioate and adenine substitution Not disclosed Phase I
  • This compound vs. ADU-S100 : ADU-S100, a first-generation CDN agonist, lacked fluorine modifications and showed inferior stability and clinical efficacy, leading to trial discontinuation . This compound’s fluorine substitutions and stereochemical optimization conferred higher enzymatic resistance and potency .
  • This compound vs. BMS-986301: BMS-986301, acquired by Bristol-Myers Squibb, uses non-canonical nucleotide bases and phosphorothioate linkages. Its binding mode and preclinical data remain less characterized compared to this compound .

Key Research Findings and Limitations

Mechanistic Superiority : this compound’s Rp/Rp configuration and fluorine modifications optimize STING binding, inducing prolonged conformational changes in the STING protein .

Clinical Limitations : Despite promising phase I data, this compound’s removal from Merck’s pipeline suggests unresolved challenges, such as transient immune activation or patient stratification needs .

Synthetic Breakthrough : The biocatalytic platform developed for this compound sets a precedent for scalable production of complex CDN analogs .

Preparation Methods

Chemical Synthesis of MK-1454

The chemical synthesis of this compound is a multi-step process characterized by the construction of the cyclic dinucleotide framework with precise stereochemical control, especially at the phosphorus centers.

1.1 Key Intermediates and Functionalization

  • The synthesis begins with functionalization of nucleoside intermediates such as compound 56 (CAS 2080404-19-7), which is converted into an H-phosphonate diester and subsequently hydrolyzed to give intermediate 57 .
  • Removal of protecting groups (e.g., trityl at C5′-oxygen) and coupling with commercially available C3′-phosphoramidate 59 (CAS 329187-86-2) yields a P(III) intermediate.
  • Sulfurization of this intermediate is performed using reagents like (E)-N,N-dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide, though initial diastereoselectivity at phosphorus is poor (~1.1:1 Rp:Sp ratio).

1.2 Macrocyclization and Stereoselective Sulfurization

  • After further detritylation, treatment with diphenyl phosphorochloridate in pyridine induces macrocyclization of the linear dinucleotide.
  • Subsequent sulfurization with 1,2-benzodithiol-3-one improves stereoselectivity to approximately 3:1 Rp:Sp.
  • Final deprotection steps using tert-butylamine and methylamine provide the major Rp,Rp-diastereomer this compound with an overall yield of about 4% from intermediate 56 .

1.3 Process Optimization and Purification

  • Azeotropic drying of phosphoramidite reagents improves reaction consistency.
  • Isolation of key intermediates such as compound 81 (white solid, 80–85% purity) is critical for process robustness.
  • Over-phosphorylated byproducts on the guanine base were identified and managed by adjusting final deprotection conditions, shifting from tert-butylamine to 30% methylamine in ethanol to enhance cleavage of phosphate groups and protecting groups.
  • The overall yield from intermediate 57 to active pharmaceutical ingredient (API) this compound is approximately 30%.

1.4 Formulation Considerations

  • This compound is formulated as a sterile aqueous solution for intratumoral injection, with concentrations of 0.6 mg/mL and 6.0 mg/mL.
  • The formulation includes L-histidine (buffer), L-methionine (antioxidant), EDTA disodium (metal chelator), and sucrose (tonicity modifier) at pH 6.5 to optimize solubility and stability.
  • Storage conditions are 2–8 °C protected from light for the drug product and 2–30 °C for the diluent.

Table 1: Key Chemical Synthesis Steps and Yields

Step Intermediate/Compound Key Reagents/Conditions Yield/Selectivity
H-phosphonate diester formation Compound 56 → 57 Hydrolysis, trityl deprotection Not specified
Coupling with phosphoramidate 58 + 59 Sulfurization with dithiazol reagent ~1.1:1 Rp:Sp diastereoselectivity
Macrocyclization 60 Diphenyl phosphorochloridate in pyridine Improved stereoselectivity (~3:1)
Final deprotection This compound t-BuNH2 and MeNH2 ~4% overall yield from 56
Purification Reverse phase prep-HPLC - Major Rp,Rp diastereomer isolated

Kilogram-Scale Synthesis of a Key Nucleoside Fragment

A critical subunit of this compound is the 3′-deoxy-3′-α-fluoro-guanosine (3′-FG) nucleoside, which is synthesized via a robust kilogram-scale process.

2.1 Synthetic Strategy

  • The approach involves converting guanosine into a 3′-deoxy-2′-keto-guanosine intermediate.
  • Activation of the 2′ and 3′ hydroxyl groups as bis-tosylates enables regioselective E2 elimination, simultaneously deoxygenating the 3′ position and generating the 2′-ketone.
  • Subsequent diastereoselective α-fluorination of the keto intermediate followed by substrate-directed reduction yields the desired 3′-FG nucleoside.

2.2 Process Highlights

  • The bis-tosylation and elimination steps are optimized for scalability and reproducibility.
  • The resulting keto-nucleoside intermediate is a key building block for the final assembly of this compound.

Enzymatic Cascade Synthesis of this compound

An alternative and complementary approach to chemical synthesis is the enzymatic cascade method, which offers atom- and step-efficiency.

3.1 Enzymatic Assembly

  • This compound is assembled diastereoselectively in a one-pot enzymatic cascade starting from two non-natural nucleotide monothiophosphates.
  • Three engineered kinase enzymes generate thiotriphosphate nucleotides biocatalytically.
  • Coupling and cyclization are catalyzed by an engineered animal cyclic guanosine-adenosine synthase (cGAS).

3.2 Advantages

  • This method avoids the need for protecting groups and harsh chemical reagents.
  • It allows for simultaneous generation and coupling of thiotriphosphate nucleotides.
  • The enzymatic process is highly selective and can be conducted ex vivo, enabling redesign of biosynthetic pathways with non-natural cofactors.

Stereochemical Control and Phosphorothioate Linkages

Phosphorothioate stereochemistry is a critical aspect of this compound synthesis.

  • Multiple approaches were explored to improve stereochemical induction at phosphorus centers, including the use of thiophosphoryl chlorides and oxazaphospholidine reagents.
  • Dynamic processes using activators such as 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) with pyridine yielded high diastereoselectivity (up to 98:2).
  • Macrocyclization steps were optimized to favor the desired stereochemistry, with some intermediates crystallizing directly from reaction mixtures, facilitating purification.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Challenges
Chemical Synthesis Multi-step with H-phosphonate intermediates, sulfurization, macrocyclization Well-established, scalable to clinical supply Low overall yield (~4%), stereochemical complexity
Kilogram-Scale Nucleoside Synthesis Regioselective bis-tosylation and elimination, diastereoselective fluorination Robust, scalable, key fragment synthesis Requires multiple steps and careful control
Enzymatic Cascade One-pot biocatalytic generation and coupling of thiotriphosphates Highly selective, atom-efficient, mild conditions Requires enzyme engineering and optimization

Q & A

Q. What structural features of MK-1454 contribute to its STING agonist activity?

this compound adopts an Rp/Rp sulfur-modified phosphate stereochemistry, which enhances its binding affinity to STING by inducing a closed conformational activation state. Structural studies reveal critical interactions with STING's Arg238 residue, stabilizing the active complex . The sulfur substitution improves metabolic stability compared to natural cyclic dinucleotides (CDNs), making it suitable for preclinical evaluation .

Q. How was this compound synthesized, and what challenges were addressed during its development?

Initial chemical synthesis of this compound required nine steps with low yields due to unstable intermediates and the need for chromatographic separation of stereoisomers . To overcome this, a biocatalytic approach was developed using engineered cGAS enzymes from Haliaeetus leucocephalus (bald eagle). These enzymes, optimized via directed evolution, selectively catalyze the cyclization of thiophosphate nucleotides in a Zn²⁺/Co²⁺ dual-metal system, enabling stereospecific production of this compound without isolation of intermediates .

Q. What preclinical models support the antitumor efficacy of this compound?

In syngeneic mouse models (e.g., MC38, CT26), intratumoral this compound induced robust cytokine upregulation (e.g., IFN-β, IL-6) and tumor regression. Combination with anti-PD-1 antibodies enhanced efficacy, particularly in checkpoint inhibitor-resistant tumors, by promoting adaptive immune memory . Mechanistic studies in human histocultures confirmed this compound's ability to activate STING-dependent cytokine responses in primary tumors .

Advanced Research Questions

Q. How do conflicting clinical outcomes between monotherapy and combination therapy inform STING agonist development?

Phase I trials showed no objective responses with this compound monotherapy but a 24% partial response rate (6/25 patients) when combined with pembrolizumab. This highlights the need for combination strategies to overcome immunosuppressive tumor microenvironments (TME) . Methodologically, researchers should evaluate pharmacodynamic markers (e.g., serum IP-10, STING gene signatures) and pre-/post-treatment biopsies to assess immune cell infiltration and TME remodeling .

Q. What experimental approaches can address the lack of systemic efficacy in intratumorally administered STING agonists like this compound?

The absence of abscopal effects in early trials suggests limitations in local delivery. Advanced strategies include:

  • Nanoparticle encapsulation to enhance stability and systemic distribution.
  • Rational design of non-CDN agonists with improved pharmacokinetics.
  • Combination with vascular-targeting agents to enhance tumor penetration . Preclinical validation should use orthotopic or metastatic models to assess distal tumor regression.

Q. How can researchers reconcile discrepancies between in vitro potency and clinical outcomes?

Despite nanomolar affinity for STING (Kd ≤10 nM) and potent cytokine induction in vitro, clinical responses remain modest . To bridge this gap:

  • Use 3D tumor spheroids or patient-derived organoids to model TME immunosuppression.
  • Incorporate immune-competent murine models with humanized STING alleles to better mimic human responses .
  • Prioritize biomarkers (e.g., STING polymorphism status) to stratify patients likely to respond .

Q. What methodological improvements are needed to optimize STING agonist delivery?

Current intratumoral delivery limits applicability to accessible tumors. Advanced approaches include:

  • Ligand conjugation to antibodies or peptides for targeted delivery.
  • Tunable release systems (e.g., thermoresponsive hydrogels) to sustain agonist activity.
  • Species-specific validation to address differences in STING activation between mice and humans, as this compound binds both but exhibits divergent myeloid cell modulation .

Data Analysis and Interpretation

Q. How should researchers analyze clinical data from dose-escalation trials of this compound?

Phase I trials used a modified toxicity probability interval (MTPI) design with accelerated titration. Key considerations include:

  • Dose-dependent cytokine profiling to correlate STING activation with clinical responses.
  • Longitudinal immune monitoring to track T-cell clonality and myeloid cell polarization .
  • Cross-trial comparisons with other STING agonists (e.g., ADU-S100) to identify class-specific vs. compound-specific trends .

Q. What computational tools can aid in designing next-generation STING agonists?

Molecular docking studies (e.g., using this compound's co-crystal structure with STING) can predict interactions with key residues (Arg238, Tyr167). Free energy perturbation (FEP) calculations or machine learning models trained on STING activation datasets may guide optimization of binding kinetics and resistance to phosphodiesterase degradation .

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